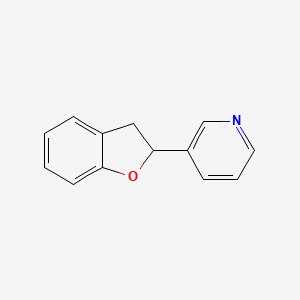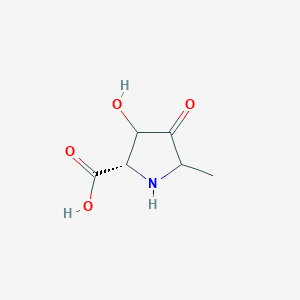
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound features a pyrrolidine ring, a hydroxyl group, a methyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-proline.
Reaction Steps: The key steps include the protection of functional groups, selective oxidation, and subsequent deprotection to yield the desired compound.
Reaction Conditions: Common reagents used in the synthesis include oxidizing agents like potassium permanganate or sodium periodate, and protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
類似化合物との比較
(2S)-3-Hydroxy-4-oxopyrrolidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
(2S)-5-Methyl-4-oxopyrrolidine-2-carboxylic acid: Lacks the hydroxyl group at the 3-position.
Uniqueness:
- The presence of both the hydroxyl and methyl groups in (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
(2S)-3-hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-3,5,7,9H,1H3,(H,10,11)/t2?,3-,5?/m0/s1 |
InChIキー |
FHOGLEJLRUUXHM-UYOWAHJXSA-N |
異性体SMILES |
CC1C(=O)C([C@H](N1)C(=O)O)O |
正規SMILES |
CC1C(=O)C(C(N1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



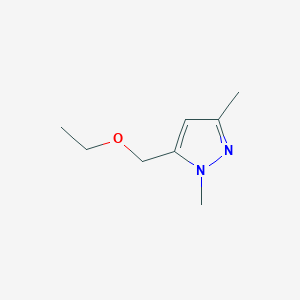
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

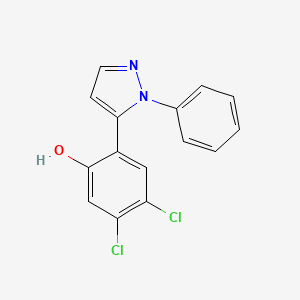

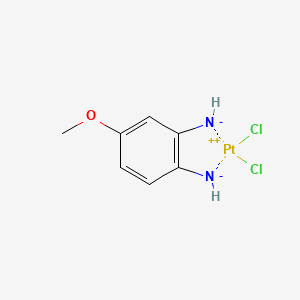
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
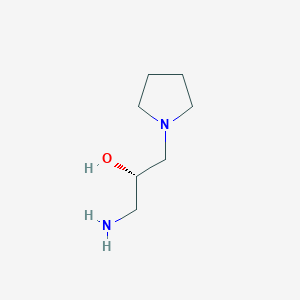
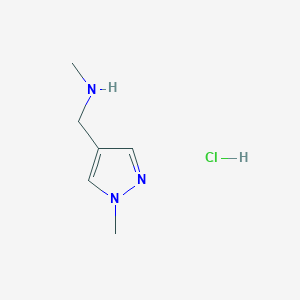
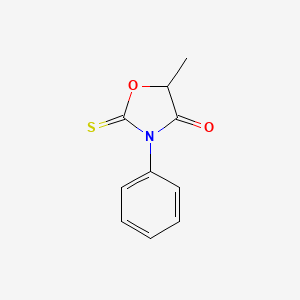
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
